molecular formula C14H17F3N2O2 B3850315 1-acetyl-4-[4-(trifluoromethoxy)benzyl]piperazine

1-acetyl-4-[4-(trifluoromethoxy)benzyl]piperazine

Cat. No.: B3850315
M. Wt: 302.29 g/mol
InChI Key: NIQFXVZXLBMCCN-UHFFFAOYSA-N
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Description

1-Acetyl-4-[4-(trifluoromethoxy)benzyl]piperazine is a chemical compound that features a piperazine ring substituted with an acetyl group and a benzyl group bearing a trifluoromethoxy substituent

Preparation Methods

The synthesis of 1-acetyl-4-[4-(trifluoromethoxy)benzyl]piperazine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Acetyl Group: The acetyl group can be introduced via acetylation using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Attachment of the Benzyl Group: The benzyl group bearing the trifluoromethoxy substituent can be attached through a nucleophilic substitution reaction using a suitable benzyl halide.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to improve efficiency and scalability.

Chemical Reactions Analysis

1-Acetyl-4-[4-(trifluoromethoxy)benzyl]piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where the trifluoromethoxy group can be replaced with other functional groups using suitable nucleophiles.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-Acetyl-4-[4-(trifluoromethoxy)benzyl]piperazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.

    Industry: It finds applications in the development of advanced materials with unique properties, such as enhanced thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of 1-acetyl-4-[4-(trifluoromethoxy)benzyl]piperazine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group is known to enhance the lipophilicity and metabolic stability of the compound, allowing it to interact more effectively with biological membranes and enzymes. The piperazine ring can act as a pharmacophore, interacting with various receptors and enzymes to exert its effects.

Comparison with Similar Compounds

1-Acetyl-4-[4-(trifluoromethoxy)benzyl]piperazine can be compared with other similar compounds, such as:

    1-Acetyl-4-[4-(trifluoromethyl)benzyl]piperazine: This compound has a trifluoromethyl group instead of a trifluoromethoxy group, which may result in different chemical and biological properties.

    1-Acetyl-4-[4-(methoxy)benzyl]piperazine: The presence of a methoxy group instead of a trifluoromethoxy group can significantly alter the compound’s reactivity and interactions with biological targets.

    1-Acetyl-4-[4-(chloromethoxy)benzyl]piperazine: The chloromethoxy group introduces different electronic and steric effects, impacting the compound’s overall behavior.

The uniqueness of this compound lies in the presence of the trifluoromethoxy group, which imparts distinct physicochemical properties and potential biological activities.

Properties

IUPAC Name

1-[4-[[4-(trifluoromethoxy)phenyl]methyl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F3N2O2/c1-11(20)19-8-6-18(7-9-19)10-12-2-4-13(5-3-12)21-14(15,16)17/h2-5H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIQFXVZXLBMCCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)CC2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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